6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] is a heterocyclic compound with a unique spiro structure. This compound is characterized by the presence of a thieno[3,2-c]pyridine core fused with a thiolane ring. The molecular formula of 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] is C10H13NS2, and it has a molecular weight of 211.35 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[3,2-c]pyridine derivatives with thiolane precursors in the presence of a suitable catalyst . The reaction conditions often include heating under reflux in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reactions are typically conducted under controlled temperatures and in solvents like ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and halogenated derivatives, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] include:
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
- 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives
- Spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives
Uniqueness
The uniqueness of 6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] lies in its spiro structure, which imparts distinct chemical and biological properties. The spiro fusion of the thieno[3,2-c]pyridine core with the thiolane ring enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H13NS2 |
---|---|
Molekulargewicht |
211.4 g/mol |
IUPAC-Name |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,3'-thiolane] |
InChI |
InChI=1S/C10H13NS2/c1-4-11-10(3-6-12-7-10)8-2-5-13-9(1)8/h2,5,11H,1,3-4,6-7H2 |
InChI-Schlüssel |
XKCHPTBYWVAWMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2(CCSC2)C3=C1SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.